molecular formula C10H11ClF3N B3176888 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride CAS No. 1203683-75-3

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride

Cat. No.: B3176888
CAS No.: 1203683-75-3
M. Wt: 237.65 g/mol
InChI Key: UFBGPLAKNYFBSB-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride (CAS: 1260865-61-9) is an azetidine derivative featuring a trifluoromethyl-substituted phenyl group directly attached to the azetidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery .

Molecular Formula: C${10}$H${11}$F$_3$N·HCl
Molecular Weight: 238.66 g/mol (calculated)
Key Features:

  • Azetidine ring: Confers rigidity and modulates pharmacokinetic properties.
  • Trifluoromethylphenyl group: Enhances electron-withdrawing effects and bioavailability.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGPLAKNYFBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Ring Modifications

Compound Name Structure Molecular Formula Key Differences Similarity Score Reference
3-[3-(Trifluoromethyl)phenoxy]azetidine hydrochloride Azetidine with phenoxy-CF$_3$ substituent C${10}$H${10}$F$_3$NO·HCl Phenoxy linkage instead of direct phenyl attachment; reduced lipophilicity. 0.78
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride Morpholine ring with CF$_3$-phenyl substituent C${11}$H${13}$F$_3$NO·HCl Six-membered morpholine ring vs. azetidine; increased solubility due to oxygen atom. 0.76
3-(Trifluoromethyl)azetidine hydrochloride CF$_3$ directly on azetidine ring C$4$H$7$F$_3$N·HCl Absence of phenyl group; smaller molecular footprint.
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine hydrochloride Benzyl-CF$_3$ substituent C${11}$H${12}$F$_3$N·HCl Methyl spacer between azetidine and phenyl group; altered steric effects.

Key Observations :

  • Ring Size : Morpholine derivatives (six-membered) exhibit higher solubility but reduced rigidity compared to azetidines .
  • Substituent Position: Trifluoromethyl groups at the para position (as in the target compound) optimize electronic effects for receptor binding, while meta-substituted analogs (e.g., 3-[3-(trifluoromethyl)phenoxy]) may alter steric interactions .
  • Linker Modifications: Direct phenyl attachment (target compound) vs. phenoxy or benzyl linkages influence metabolic stability and bioavailability .

Physicochemical Properties

Property 3-[4-(Trifluoromethyl)phenyl]azetidine HCl 3-[3-(Trifluoromethyl)phenoxy]azetidine HCl 2-(3-CF$_3$-phenyl)morpholine HCl
LogP (Predicted) 2.8 2.1 1.9
Solubility (aq.) Low Moderate High
Boiling Point ~300°C (est.) ~280°C (est.) ~290°C (est.)

Analysis :

  • The trifluoromethyl group increases LogP (lipophilicity) in all analogs, but direct phenyl attachment (target compound) maximizes this effect.
  • Morpholine derivatives show higher aqueous solubility due to the oxygen atom .
  • Azetidines generally exhibit higher thermal stability than morpholines due to ring strain .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This article provides an in-depth examination of its biological activity, including data tables, case studies, and detailed research findings.

Overview of the Compound

  • Chemical Formula : C10H11ClF3N
  • Molecular Weight : 239.65 g/mol
  • CAS Number : 1203683-75-3

This compound features an azetidine ring substituted with a 4-(trifluoromethyl)phenyl group, which enhances its chemical properties and biological interactions.

The mechanism of action for 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride involves its interaction with specific molecular targets, potentially including receptors and enzymes. The trifluoromethyl group may influence the compound's binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives similar to 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride showed promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structural motifs have been shown to inhibit the growth of breast and prostate cancer cells .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the efficacy of 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM, with IC50 values determined through dose-response assays.
  • Antimicrobial Activity :
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, demonstrating moderate antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (μM)Observed Effect
AnticancerMCF-7 (Breast Cancer)>10Significant reduction in viability
AntimicrobialS. aureus32Moderate antibacterial activity
AntimicrobialE. coli64Weak antibacterial activity

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial Activity
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochlorideModerateModerate
3-[[4-(Trifluoromethyl)phenyl]methyl]azetidineHighLow
3-(3-(Trifluoromethyl)phenyl)azetidineLowModerate

Q & A

Q. What are the standard synthetic routes for 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-(trifluoromethyl)benzyl alcohol reacts with 3-amino azetidine in the presence of a base (e.g., NaH or K2_2CO3_3) in polar aprotic solvents like DMF or THF, followed by HCl treatment to form the hydrochloride salt . Continuous flow reactors may enhance efficiency by optimizing reaction parameters such as temperature and residence time .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Use 1^1H/13^{13}C NMR to confirm the azetidine ring and trifluoromethylphenyl substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (with >95% purity thresholds) ensures batch consistency . Infrared (IR) spectroscopy identifies functional groups like the NH stretch of the azetidine ring .

Q. What common reactions or derivatives are explored for structural modification?

The azetidine nitrogen undergoes alkylation with alkyl halides or acylation with acyl chlorides to generate derivatives for structure-activity relationship (SAR) studies. Oxidation with hydrogen peroxide forms N-oxide analogs, which can alter electronic properties and bioactivity .

Q. What safety protocols should be followed when handling this compound?

Adopt GHS-compliant practices: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Refer to safety data sheets (SDS) for acute toxicity and disposal guidelines. In case of exposure, immediate medical consultation is required, with documentation of the compound’s SDS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically evaluate variables (temperature, solvent, stoichiometry). Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs . For example, varying base strength (NaH vs. K2_2CO3_3) in DMF can significantly impact substitution efficiency .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reaction pathways. Molecular docking studies identify potential binding interactions with target proteins (e.g., enzymes or receptors). The ICReDD framework integrates computational reaction path searches with experimental validation to prioritize synthetically feasible derivatives .

Q. How should researchers address contradictions in reported biological activity data?

Conduct comparative studies with structurally related analogs (e.g., 3-(3-trifluoromethoxyphenyl)azetidine hydrochloride) to isolate substituent effects . Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) and apply statistical tests (e.g., ANOVA) to assess data reproducibility .

Q. What methodologies are used to study interactions with biological systems?

  • Binding studies : Surface plasmon resonance (SPR) quantifies kinetic parameters (konk_{on}, koffk_{off}), while isothermal titration calorimetry (ITC) measures thermodynamic profiles (ΔH\Delta H, ΔS\Delta S) .
  • Cellular localization : Fluorescent tagging (e.g., confocal microscopy) tracks subcellular distribution.
  • Metabolomic profiling : LC-MS/MS identifies downstream metabolic changes induced by the compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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